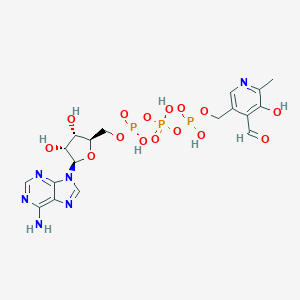
(-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine Benzyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine Benzyl Ester, also known as (-)-N-(3-phenylpropyl)-L-alanine Benzyl Ester, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a chiral amino acid derivative, and it is also known as a “pro-drug” because it is converted into the active form of the drug in the body. This compound has been studied for its potential applications in the treatment of various diseases and conditions, including cancer, Alzheimer’s disease, and obesity.
Applications De Recherche Scientifique
Environmental Impact of Esters
Parabens, a class of esters including benzyl groups, are primarily used as preservatives in various products. Their presence in aquatic environments has raised concerns due to their potential weak endocrine-disrupting effects. Although biodegradable, continuous introduction into the environment leads to their ubiquity in surface water and sediments. The study highlighted the need for further research on the toxicity of chlorinated by-products of parabens (Haman et al., 2015).
Applications in Food and Food Packaging
Phthalate esters are widely used as plasticizers in food processing and packaging. Recent advancements in sample preparation and analytical methods have improved detection and understanding of these compounds in various food matrices. The study emphasized the importance of continued research to understand the human exposure, metabolism, and toxicological aspects of phthalates (Haji Harunarashid et al., 2017).
Chemical Industry and Polymer Research
The alkoxycarbonylation of unsaturated phytogenic substrates, involving ester synthesis, has potential applications in resource saving and improving environmental safety in the chemical industry. This review discussed the high yields and selectivities to linear structured products achieved under mild conditions, mostly due to homogeneous palladium-diphosphine catalysts (Sevostyanova & Batashev, 2023).
Biocompatible Materials
Research on biocompatible, degradable materials has led to the development of modified natural polymers such as hyaluronan derivatives. These materials, obtained by the partial or total esterification of carboxyl groups, show promise in various clinical applications due to their varied biological properties (Campoccia et al., 1998).
Biomarker Research
In biomarker research, human urinary carcinogen metabolites, including esters, provide valuable information about tobacco and cancer. The study presented methods for quantifying carcinogen metabolites and discussed their utility in studies on tobacco, cancer, and environmental tobacco smoke exposure (Hecht, 2002).
Propriétés
IUPAC Name |
ethyl (2R)-2-[[(2S)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-3-26-22(25)20(15-14-18-10-6-4-7-11-18)23-17(2)21(24)27-16-19-12-8-5-9-13-19/h4-13,17,20,23H,3,14-16H2,1-2H3/t17-,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMCJYRMPUGEEC-FXAWDEMLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70537696 |
Source


|
| Record name | Ethyl (2R)-2-{[(2S)-1-(benzyloxy)-1-oxopropan-2-yl]amino}-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70537696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine Benzyl Ester | |
CAS RN |
93841-86-2 |
Source


|
| Record name | Ethyl (2R)-2-{[(2S)-1-(benzyloxy)-1-oxopropan-2-yl]amino}-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70537696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B17388.png)






